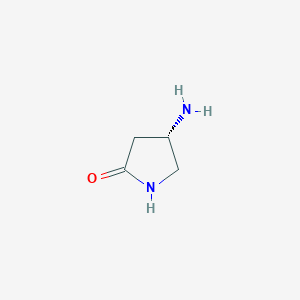
2-(2-Methyl-oxiranyl)-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methyl-oxiranyl)-pyridine, also known as 2-methyl-2-pyridyl epoxide, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound has a unique chemical structure that makes it a valuable tool for researchers in the fields of chemistry, biochemistry, and pharmacology.
Scientific Research Applications
2-(2-Methyl-oxiranyl)-pyridine has been extensively studied for its potential applications in various scientific fields. In organic chemistry, this compound is used as a building block for the synthesis of other compounds. In biochemistry, it has been used as a tool for studying enzyme mechanisms and protein structure. In pharmacology, it has been studied for its potential use as a drug delivery system and as a treatment for various diseases.
Mechanism Of Action
The mechanism of action of 2-(2-Methyl-oxiranyl)-pyridine is not fully understood. However, it is believed that the compound can undergo ring-opening reactions to form reactive intermediates that can react with other molecules. These reactive intermediates can then form covalent bonds with proteins and other biomolecules, leading to changes in their structure and function.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-(2-Methyl-oxiranyl)-pyridine are varied and depend on the specific application. In biochemistry, the compound has been shown to inhibit the activity of certain enzymes and to cause changes in protein structure. In pharmacology, it has been studied for its potential use as a drug delivery system and as a treatment for various diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(2-Methyl-oxiranyl)-pyridine in lab experiments is its unique chemical structure, which allows it to react with other molecules in a variety of ways. This makes it a valuable tool for researchers in various scientific fields. However, the compound is also known to be highly reactive and can be difficult to handle. Careful purification and handling procedures are required to obtain a high-quality product.
Future Directions
There are many potential future directions for research involving 2-(2-Methyl-oxiranyl)-pyridine. One area of interest is the development of new synthetic methods for producing the compound. Another area of interest is the study of the compound's potential as a drug delivery system and as a treatment for various diseases. Additionally, the compound's unique chemical structure could be used to develop new materials with specific properties. Overall, the future of research involving 2-(2-Methyl-oxiranyl)-pyridine is promising, and there is much to be learned about its potential applications in various scientific fields.
Synthesis Methods
The synthesis of 2-(2-Methyl-oxiranyl)-pyridine can be achieved through several methods. One common method involves the reaction of 2-methylpyridine with epichlorohydrin in the presence of a base catalyst. Another method involves the reaction of 2-methylpyridine with chloroacetaldehyde in the presence of a base catalyst. Both methods produce a yield of approximately 50-60% and require careful purification to obtain a high-quality product.
properties
CAS RN |
170233-00-8 |
|---|---|
Product Name |
2-(2-Methyl-oxiranyl)-pyridine |
Molecular Formula |
C8H9NO |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
2-(2-methyloxiran-2-yl)pyridine |
InChI |
InChI=1S/C8H9NO/c1-8(6-10-8)7-4-2-3-5-9-7/h2-5H,6H2,1H3 |
InChI Key |
GLXORJUVWDNWDN-UHFFFAOYSA-N |
SMILES |
CC1(CO1)C2=CC=CC=N2 |
Canonical SMILES |
CC1(CO1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1H-Pyrrolo[3,2-c]pyridine-2,3-dione](/img/structure/B66715.png)
![3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B66716.png)


![2-[1-(2-Oxopropyl)cyclopropyl]acetonitrile](/img/structure/B66721.png)
![1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one](/img/structure/B66722.png)


![2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide](/img/structure/B66728.png)

